N-(5-Bromo-2-chlorobenzyl)cyclopropanamine
Overview
Description
N-(5-Bromo-2-chlorobenzyl)cyclopropanamine: is an organic compound with the molecular formula C10H11BrClN It is a derivative of benzylamine, where the benzyl group is substituted with bromine and chlorine atoms at the 5 and 2 positions, respectively, and the amine group is attached to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-2-chlorobenzyl)cyclopropanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-2-chlorobenzyl chloride from 5-bromo-2-chlorotoluene through chlorination.
Cyclopropanation: The benzyl chloride derivative is then subjected to cyclopropanation using a suitable cyclopropane precursor, such as diazomethane, under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(5-Bromo-2-chlorobenzyl)cyclopropanamine can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or secondary amines can be formed.
Oxidation Products: Oxidation can yield products like aldehydes, ketones, or carboxylic acids.
Coupling Products: Coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
Chemistry: N-(5-Bromo-2-chlorobenzyl)cyclopropanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-chlorobenzyl)cyclopropanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The bromine and chlorine substituents can influence its binding affinity and specificity, while the cyclopropane ring can affect its overall stability and reactivity.
Comparison with Similar Compounds
N-(5-Bromo-2-chlorobenzyl)amine: Lacks the cyclopropane ring, which may affect its reactivity and biological activity.
N-(5-Bromo-2-chlorophenyl)cyclopropanamine: Similar structure but with different substitution patterns on the benzene ring.
N-(5-Bromo-2-chlorobenzyl)methylamine: Contains a methyl group instead of the cyclopropane ring.
Uniqueness: N-(5-Bromo-2-chlorobenzyl)cyclopropanamine is unique due to the presence of both bromine and chlorine substituents on the benzyl group and the cyclopropane ring. This combination of features can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(5-bromo-2-chlorophenyl)methyl]cyclopropanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c11-8-1-4-10(12)7(5-8)6-13-9-2-3-9/h1,4-5,9,13H,2-3,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQHSNFKAVTEBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=CC(=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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